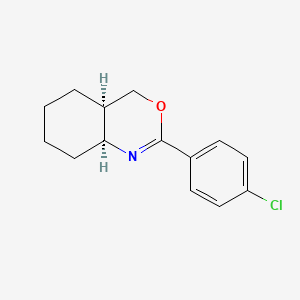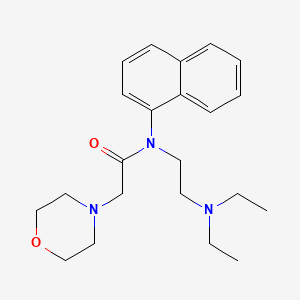
Isonicotinic acid, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, pentyl ester is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with a pentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isonicotinic acid, pentyl ester can be synthesized through the esterification of isonicotinic acid with pentanol. One common method involves the use of a cation-exchange resin as a catalyst . The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the use of isonicotinoyl chloride and pentanol in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinic acid, pentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and pentanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Isonicotinic acid and pentanol.
Reduction: 4-pyridinemethanol and pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, pentyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of isonicotinic acid, pentyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group instead of an ester group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
Isonicotinic acid, pentyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid and isomers. The ester group makes it more lipophilic and can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
71653-49-1 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
pentyl pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11(13)10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
MZHSESFNXADKBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


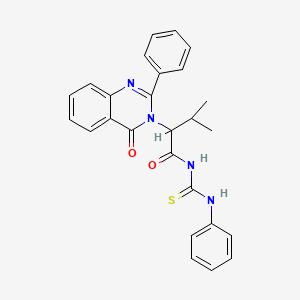

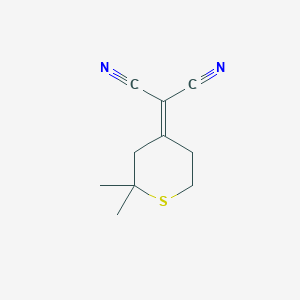
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
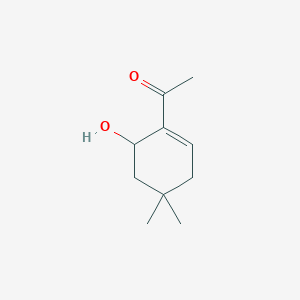
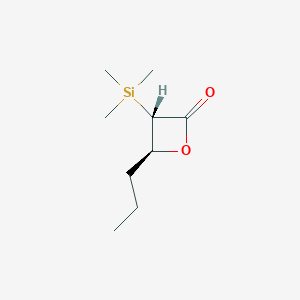

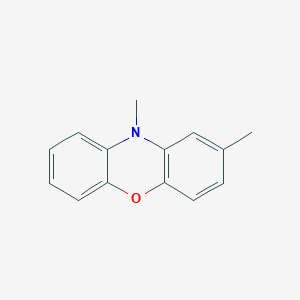
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
